molecular formula C7H9BrF2N4 B6645272 N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine

Numéro de catalogue: B6645272
Poids moléculaire: 267.07 g/mol
Clé InChI: FHUZOSIKUXCIKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine, also known as BDF-8634, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of phosphate groups to target proteins. This leads to the disruption of CK2-dependent signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit CK2 activity in cancer cells without affecting normal cells. This selectivity is attributed to the overexpression of CK2 in cancer cells compared to normal cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine is its selectivity for CK2, which minimizes off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.

Orientations Futures

For N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine include improving its potency and selectivity for CK2, as well as evaluating its safety and efficacy in clinical trials. This compound may also have potential applications in other diseases where CK2 is implicated, such as neurodegenerative disorders and viral infections. Additionally, this compound may be used in combination with other anti-cancer agents to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 2,2-difluoro-1,3-propanediamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields this compound as a white solid.

Applications De Recherche Scientifique

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine has been shown to selectively inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has also been implicated in the development and progression of cancer, making it an attractive target for cancer therapy. This compound has been tested in vitro and in vivo in various cancer cell lines and animal models, demonstrating its potential as an anti-cancer agent.

Propriétés

IUPAC Name

N'-(5-bromopyrimidin-2-yl)-2,2-difluoropropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N4/c8-5-1-12-6(13-2-5)14-4-7(9,10)3-11/h1-2H,3-4,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUZOSIKUXCIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(CN)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.